2-(1H-Indol-1-yl)ethanamine hydrochloride
Overview
Description
“2-(1H-Indol-1-yl)ethanamine” is a chemical compound with the empirical formula C10H12N2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-methylindole can react with 2-chloroethylamine hydrochloride in the presence of freshly powdered NaOH and tetrabutyl ammonium hydrogen sulfate to form 2-(2-Methyl-1H-indol-1-yl)ethan-1-amine .Molecular Structure Analysis
The molecular weight of “2-(1H-Indol-1-yl)ethanamine” is 160.22 . The SMILES string representation of its structure is NCCN1C=CC2=CC=CC=C12 .Physical And Chemical Properties Analysis
“2-(1H-Indol-1-yl)ethanamine” is a solid substance . It has a density of 1.1±0.1 g/cm3, a boiling point of 308.3±25.0 °C at 760 mmHg, and a flash point of 140.3±23.2 °C . It has 2 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Scientific Research Applications
Efflux Pump Inhibition in Antibacterial Research
- The derivative 1‐(1H‐Indol‐3‐yl)ethanamine has shown significant activity as a Staphylococcus aureus NorA efflux pump inhibitor, enhancing the efficacy of ciprofloxacin against strains resistant to fluoroquinolones. This suggests its potential application in combating antibiotic resistance (Héquet et al., 2014).
Anti-Inflammatory Agent Development
- Certain derivatives of 1-(1H-Indol-1-yl)ethanamine have been synthesized and evaluated for anti-inflammatory activities, indicating its use in the development of novel anti-inflammatory agents (Rehman et al., 2022).
Antimicrobial and Antifungal Activities
- Novel imines of tryptamine, including derivatives of 1-(1H-Indol-1-yl)ethanamine, have exhibited significant antibacterial and antifungal activities, highlighting their potential in antimicrobial and antifungal drug development (Rajeswari & Santhi, 2019).
Anticancer Research
- Indole derivatives, including 1-(1H-Indol-1-yl)ethanamine, have been investigated for their anticancer activities. Several synthesized derivatives have shown moderate-to-potent antiproliferative activities against various cancer cell lines, suggesting their potential role in cancer treatment research (Jiang, Xu, & Wu, 2016).
Safety And Hazards
properties
IUPAC Name |
2-indol-1-ylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;/h1-5,7H,6,8,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNBCHJJMKWATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indol-1-yl)ethanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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